2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: Methylation of the phthalazinone core can be done using methylating agents such as methyl iodide.
Attachment of the pyridin-2-yl group: This step involves the formation of an amide bond between the phthalazinone core and pyridin-2-yl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridin-2-yl moiety.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of the phthalazinone and pyridin-2-yl moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-12-6-2-3-7-13(12)16(22)20(19-11)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNREXRHLTDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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